molecular formula C23H24N2O5S2 B2781633 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 896333-58-7

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2781633
CAS No.: 896333-58-7
M. Wt: 472.57
InChI Key: DWZRDSJIXYZVAQ-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, featuring a methoxyphenethyl group, a phenylsulfonyl group, and a thiophen-2-yl group, suggests potential for various chemical reactions and applications.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the methoxyphenethyl and thiophen-2-yl groups suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Methoxyphenethyl Group: This step involves the nucleophilic substitution of the oxalamide core with 2-methoxyphenethylamine.

    Addition of the Phenylsulfonyl Group: This can be done by reacting the intermediate with phenylsulfonyl chloride in the presence of a base.

    Incorporation of the Thiophen-2-yl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide core can be reduced to form amines.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenethyl group may yield methoxybenzaldehyde or methoxybenzoic acid.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxyphenethyl group could facilitate binding to aromatic residues in proteins, while the thiophen-2-yl group may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methoxyphenethyl)-N2-(2-(phenylsulfonyl)ethyl)oxalamide: Lacks the thiophen-2-yl group, which may affect its chemical reactivity and biological activity.

    N1-(2-methoxyphenethyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Lacks the phenylsulfonyl group, potentially altering its solubility and stability.

    N1-(2-phenylethyl)-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide: Lacks the methoxy group, which may influence its electronic properties and reactivity.

Uniqueness

The presence of both the methoxyphenethyl and thiophen-2-yl groups in N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide makes it unique compared to similar compounds

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-30-19-11-6-5-8-17(19)13-14-24-22(26)23(27)25-16-21(20-12-7-15-31-20)32(28,29)18-9-3-2-4-10-18/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZRDSJIXYZVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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